6-Amino-1H-benzo[d]imidazole-4-carboxamide 6-Amino-1H-benzo[d]imidazole-4-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC17433169
InChI: InChI=1S/C8H8N4O/c9-4-1-5(8(10)13)7-6(2-4)11-3-12-7/h1-3H,9H2,(H2,10,13)(H,11,12)
SMILES:
Molecular Formula: C8H8N4O
Molecular Weight: 176.18 g/mol

6-Amino-1H-benzo[d]imidazole-4-carboxamide

CAS No.:

Cat. No.: VC17433169

Molecular Formula: C8H8N4O

Molecular Weight: 176.18 g/mol

* For research use only. Not for human or veterinary use.

6-Amino-1H-benzo[d]imidazole-4-carboxamide -

Specification

Molecular Formula C8H8N4O
Molecular Weight 176.18 g/mol
IUPAC Name 6-amino-1H-benzimidazole-4-carboxamide
Standard InChI InChI=1S/C8H8N4O/c9-4-1-5(8(10)13)7-6(2-4)11-3-12-7/h1-3H,9H2,(H2,10,13)(H,11,12)
Standard InChI Key NGMUSBZSMKGTLI-UHFFFAOYSA-N
Canonical SMILES C1=C(C=C2C(=C1C(=O)N)N=CN2)N

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

6-Amino-1H-benzo[d]imidazole-4-carboxamide features a bicyclic benzimidazole scaffold fused with a benzene and imidazole ring. The 6-position is substituted with an amino group (NH2-\text{NH}_2), while the 4-position bears a carboxamide (CONH2-\text{CONH}_2) functional group (Table 1) . The planar structure facilitates π-π stacking interactions with biological targets, and the polar substituents enhance solubility and hydrogen-bonding potential.

Table 1: Basic Chemical Properties of 6-Amino-1H-benzo[d]imidazole-4-carboxamide

PropertyValue
CAS Number1806622-68-3
Molecular FormulaC8H8N4O\text{C}_8\text{H}_8\text{N}_4\text{O}
Molecular Weight176.18 g/mol
DensityNot Available
Melting PointNot Available

Synthetic Strategies

Key Synthetic Routes

The synthesis of 6-amino-1H-benzo[d]imidazole-4-carboxamide derivatives often begins with 3-nitrophthalic anhydride, which undergoes sequential reactions including Hofmann rearrangement, amidation, and cyclization (Scheme 1) . A representative pathway involves:

  • Amino Ring-Opening: Reaction of 3-nitrophthalic anhydride with ammonia yields 2-amino-3-nitrobenzamide.

  • Reduction: Catalytic hydrogenation with Raney Ni reduces the nitro group to an amine, forming 3,4-diaminobenzamide.

  • Cyclization: Condensation with aldehydes (e.g., methyl 4-formylbenzoate) under acidic conditions generates the benzimidazole core.

  • Functionalization: Coupling reactions with piperazine derivatives using HBTU\text{HBTU} (O-benzotriazole-N,N,N',N'-tetramethyl-uronium-hexafluoro-phosphate) introduce hydrophobic substituents .

Optimization Challenges

Yield optimization remains critical, as cyclization steps often require precise control of temperature and pH. For instance, hydrolysis of methyl esters to carboxylic acids (e.g., intermediate 9 in Scheme 1) achieves 74.8% yield under basic conditions . Purification via silica chromatography (e.g., methylene chloride:methanol = 40:1) is standard .

Biological Applications and Mechanisms

PARP-1 Inhibition in Oncology

Benzimidazole-4-carboxamide derivatives exhibit potent PARP-1 inhibitory activity, a therapeutic strategy for BRCA-deficient cancers. In a study evaluating 17 derivatives, furan-substituted analogs (e.g., compound 14p) demonstrated nanomolar IC50_{50} values (0.023 μM) . The carboxamide group forms hydrogen bonds with PARP-1’s catalytic domain, while hydrophobic substituents enhance binding affinity .

Table 2: PARP-1 Inhibitory Activity of Selected Derivatives

CompoundIC50_{50} (μM)Selectivity (MDA-MB-436 vs. MCF-7)
14p0.023>50-fold
14q0.045>30-fold

Structure-Activity Relationships (SAR)

Role of Substituents

  • Hydrophobic Pocket Interactions: Bulky substituents (e.g., acetylpiperazine) at the 2-position improve PARP-1 inhibition by occupying hydrophobic binding sites .

  • Electron-Donating Groups: Amino groups enhance solubility and hydrogen bonding, critical for target engagement .

  • Heterocyclic Modifications: Furan rings outperform imidazole or pyridine analogs in PARP-1 inhibition, likely due to optimal π-stacking geometry .

Molecular Docking Insights

Docking studies of compound 14p reveal hydrogen bonds between the carboxamide oxygen and PARP-1’s Ser904 and Gly863 residues . The benzimidazole core aligns parallel to Tyr907, maximizing van der Waals interactions .

Pharmacological and Toxicological Profiles

In Vitro Efficacy

  • Cytotoxicity: Derivative 14p inhibits BRCA1-deficient MDA-MB-436 cells (IC50_{50} = 1.2 μM) while sparing wild-type MCF-7 cells (IC50_{50} > 50 μM) .

  • Biofilm Inhibition: Benzimidazole analogs reduce P. aeruginosa biofilm formation by 60–70% at 10 μM .

ADME Considerations

Limited data exist for the specific compound, but related derivatives exhibit moderate metabolic stability in hepatic microsomes (t1/2_{1/2} = 45–60 min) . Carboxamide groups may reduce CYP450-mediated oxidation.

Future Directions and Challenges

Therapeutic Expansion

  • Combination Therapies: Co-administration with DNA-damaging agents (e.g., cisplatin) could enhance PARP-1 inhibitor efficacy in ovarian cancers.

  • Antimicrobial Adjuvants: Synergy with existing antibiotics may combat multidrug-resistant pathogens .

Synthetic Innovations

  • Green Chemistry: Microwave-assisted synthesis could reduce reaction times (e.g., 180 °C for 10 min vs. 24 hrs conventional) .

  • Prodrug Design: Esterification of the carboxamide may improve oral bioavailability.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator